Inosine, 2-fluoro-

Catalog No.
S902081
CAS No.
13276-42-1
M.F
C10H11FN4O5
M. Wt
286.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inosine, 2-fluoro-

CAS Number

13276-42-1

Product Name

Inosine, 2-fluoro-

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one

Molecular Formula

C10H11FN4O5

Molecular Weight

286.22 g/mol

InChI

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1

InChI Key

RHLSRGWIGPHHJW-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F

2-Fluoroinosine (CAS 13276-42-1) is a highly specialized, "convertible" purine ribonucleoside utilized primarily as a reactive intermediate in the synthesis of N2-modified guanosine derivatives, advanced mRNA cap analogs, and site-specifically cross-linked oligonucleotides[1]. Unlike standard nucleosides, the highly electronegative fluorine atom at the C2 position of the purine ring serves as an exceptional leaving group for nucleophilic aromatic substitution (SNAr) [1]. This enables the mild, quantitative introduction of primary and secondary amines, fluorophores, or cross-linking tethers directly into the nucleic acid structure. For industrial and academic procurement, 2-fluoroinosine is the benchmark precursor for generating custom RNA/DNA modifications that cannot be efficiently accessed via direct amination of guanosine.

Substituting 2-fluoroinosine with unmodified guanosine or inosine fundamentally fails in bioconjugation and derivatization workflows [1]. Unmodified inosine lacks a leaving group at the C2 position, rendering it completely inert to nucleophilic substitution. Conversely, attempting direct chemical modification of guanosine's N2-exocyclic amine is notoriously inefficient due to its low nucleophilicity and the competing reactivity of the N7 and O6 positions, often resulting in complex product mixtures and poor yields [2]. Furthermore, while 2-chloropurine derivatives are sometimes used as convertible nucleosides, the 2-fluoro substituent provides significantly higher SNAr reactivity due to fluorine's superior electronegativity, allowing for amination under milder conditions that preserve the integrity of sensitive oligonucleotide backbones and mRNA cap structures [1].

High-Yield Synthesis of N2-Modified mRNA Cap Analogs

2-Fluoroinosine serves as a critical intermediate in the synthesis of N2-modified Anti-Reverse Cap Analogs (ARCAs). By converting fully protected guanosine into a 2-fluoro intermediate, researchers can perform quantitative nucleophilic substitution with custom amines [1]. The resulting N2-modified cap analogs ensure that T7 RNA polymerase incorporates the cap in the correct orientation, achieving near 100% capping efficiency, compared to standard m7GpppG which results in one-third to one-half of transcripts being capped in a reverse, translationally inactive orientation [1].

Evidence DimensionForward-orientation capping efficiency in T7 transcripts
Target Compound DataN2-modified caps derived from 2-fluoroinosine (~100% correct orientation)
Comparator Or BaselineStandard m7GpppG cap (50-66% correct orientation)
Quantified DifferenceEliminates reverse-orientation capping, maximizing the yield of translationally active mRNA.
ConditionsIn vitro transcription using T7/SP6 RNA polymerase.

Procuring 2-fluoroinosine enables the efficient manufacturing of advanced ARCAs, which are strictly required to produce highly translatable mRNA therapeutics and vaccines.

Site-Specific DNA/RNA Interstrand Cross-Linking

Creating stable interstrand cross-links in DNA/RNA duplexes is synthetically demanding. Incorporating 2-fluoroinosine into an oligonucleotide allows for a direct nucleophilic aromatic substitution reaction with an opposing N2-(3-aminopropyl)-modified guanosine [1]. This method yields 25–35% of high-purity trimethylene interstrand cross-linked product[1]. Unmodified inosine or guanosine cannot undergo this reaction, meaning alternative, lower-yield, or less specific cross-linking chemistries would otherwise be required.

Evidence DimensionIsolated yield of stable trimethylene interstrand cross-links
Target Compound Data2-Fluoroinosine-containing oligonucleotides (25–35% isolated yield)
Comparator Or BaselineUnmodified inosine or guanosine (0% yield via SNAr pathway)
Quantified DifferenceProvides a 25–35% absolute yield of highly pure cross-linked duplexes via mild displacement.
ConditionsNucleophilic aromatic substitution on solid-phase or in solution.

For structural biology and antisense therapeutic development, 2-fluoroinosine provides a reliable, high-yield pathway to covalently lock nucleic acid duplexes.

Post-Synthetic Generation of N2-Alkyl Guanosines

Synthesizing phosphoramidites of sterically bulky N2-alkyl guanosines (such as N2-cyclopropyl-guanine) is often unstable or inefficient. 2-Fluoroinosine can be incorporated into DNA sequences during standard solid-phase synthesis and subsequently incubated with primary amines (e.g., 6 M aqueous cyclopropylamine at 60 °C for 16 h) to quantitatively yield the desired N2-modified guanine[1]. Direct alkylation of standard guanosine under these conditions fails due to competing side reactions.

Evidence DimensionSynthesis of N2-alkylated guanine derivatives in intact oligonucleotides
Target Compound Data2-Fluoroinosine-containing oligonucleotides (Quantitative conversion)
Comparator Or BaselineDirect alkylation of Guanosine-containing oligonucleotides (Inefficient/Fails)
Quantified DifferenceEnables highly selective post-synthetic conversion to N2-alkyl guanosines, bypassing the need for complex custom phosphoramidite synthesis.
ConditionsIncubation in 6 M aqueous cyclopropylamine at 60 °C for 16 h.

Procuring 2-fluoroinosine allows researchers to synthesize custom N2-modified DNA sequences post-synthetically, drastically reducing the time and cost of custom probe development.

Synthesis of Anti-Reverse Cap Analogs (ARCAs) for mRNA Therapeutics

Because 2-fluoroinosine acts as a highly efficient convertible nucleoside, it is the ideal starting material for synthesizing N2-modified guanosine cap analogs. These ARCAs ensure that RNA polymerases incorporate the cap exclusively in the forward orientation, which is a strict manufacturing requirement for producing highly translatable mRNA vaccines and therapeutics [1].

Manufacturing of Covalently Cross-Linked Oligonucleotide Probes

In antisense research and structural biology, stabilizing DNA/RNA duplexes is critical. 2-Fluoroinosine is the preferred precursor for generating site-specific interstrand cross-links, allowing quantitative displacement by tethered amines to covalently lock the duplex without degrading the oligonucleotide backbone [2].

Post-Synthetic Generation of Custom N2-Modified DNA Libraries

For researchers studying DNA charge transport or developing novel aptamers, synthesizing individual bulky N2-modified guanosine phosphoramidites is cost-prohibitive. Incorporating 2-fluoroinosine allows for the post-synthetic, on-column or in-solution generation of diverse N2-alkyl guanosines via simple incubation with various primary amines[3].

XLogP3

-0.8

Dates

Last modified: 04-14-2024

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